2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol
Description
2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol, commonly referred to as Disperse Red 58, is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
- CAS Number : 6373-93-9
The compound features a benzothiazole moiety linked through an azo group to a phenyl ring and bis(ethanol) functionalities, contributing to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines. A notable study evaluated the cytotoxic effects of synthesized benzothiazole derivatives on lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that many of these derivatives exhibited significant antiproliferative activity, with IC50 values in the micromolar range:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5 | A549 | 6.26 ± 0.33 |
6 | HCC827 | 6.48 ± 0.11 |
9 | NCI-H358 | 20.46 ± 8.63 |
These findings suggest that the structural features of benzothiazole derivatives play a crucial role in their biological activity, particularly in inhibiting tumor growth .
The proposed mechanism for the antitumor activity of these compounds involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction leads to the disruption of cellular processes essential for cancer cell proliferation. Specifically, studies have shown that these compounds predominantly bind within the minor groove of AT-rich DNA regions, which may alter the expression of genes involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
In addition to antitumor properties, this compound has been evaluated for its antimicrobial efficacy against various pathogens. A study employing broth microdilution methods assessed its activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated promising antibacterial effects, particularly against S. aureus, highlighting the potential of benzothiazole derivatives as antimicrobial agents .
Case Studies
- Anticancer Efficacy : In a comprehensive study involving multiple benzothiazole derivatives, researchers found that those with specific substitutions exhibited enhanced cytotoxicity against lung adenocarcinoma cells. The study utilized both 2D and 3D cell culture models to assess the effectiveness of these compounds in mimicking in vivo conditions .
- Mechanistic Insights : Another investigation focused on elucidating the binding interactions between benzothiazole derivatives and DNA using spectroscopic techniques. The findings revealed that the presence of specific functional groups significantly influenced binding affinity and selectivity towards DNA .
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-15-6-7-16-17(12-15)26-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZTZHPYEJPQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317071 | |
Record name | Disperse Red 58 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-93-9 | |
Record name | Disperse Red 58 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6373-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse Red 58 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[4-[(6-methoxybenzothiazol-2-yl)azo]phenyl]imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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